Oxociprofloxacin

Population Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Oxociprofloxacin (CAS 103237-52-1; 3-oxociprofloxacin) is the primary oxidative metabolite of ciprofloxacin, exhibiting a median AUC ratio of 5.91% with pronounced inter-patient variability (IQR 3.42–13.65%). Its statistically significant sex-dependent formation (male 9.14% vs. female 3.42%, p=0.0043) and ~50% reduction in cirrhotic patients demand authentic reference material for calibration, QC, and matrix effect validation. Essential for LC-MS/MS method development in clinical PK, veterinary residue surveillance, and hepatic function biomarker studies. Not interchangeable with structural analogs.

Molecular Formula C17H16FN3O4
Molecular Weight 345.32 g/mol
CAS No. 103237-52-1
Cat. No. B016249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxociprofloxacin
CAS103237-52-1
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic Acid;  Oxociprofloxacin; 
Molecular FormulaC17H16FN3O4
Molecular Weight345.32 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O
InChIInChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25)
InChIKeyMYYZZOHRULFPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxociprofloxacin (CAS 103237-52-1) Chemical Identity and Metabolic Origin


Oxociprofloxacin (CAS 103237-52-1), also designated as 3-oxociprofloxacin, is a primary oxidative metabolite of the broad-spectrum fluoroquinolone antibiotic ciprofloxacin [1]. Structurally, it is a fluorinated quinolone derivative with the molecular formula C17H16FN3O4 and a molecular weight of 345.33 g/mol . It is formed in vivo via hepatic oxidation of the parent compound, representing one of four major identified ciprofloxacin metabolites alongside desethylene ciprofloxacin, sulfociprofloxacin, and formyl ciprofloxacin [1].

Why Oxociprofloxacin Cannot Be Substituted with Other Ciprofloxacin Metabolites


While ciprofloxacin generates multiple metabolites including desethylene ciprofloxacin, sulfociprofloxacin, and formyl ciprofloxacin, oxociprofloxacin exhibits distinct quantitative pharmacokinetic and metabolic profiles that preclude simple interchange. In critically ill patients, the median metabolite-to-parent AUC ratio for oxociprofloxacin is 5.91% (IQR: 3.42–13.65%), which is numerically higher than formyl ciprofloxacin (4.08%) but demonstrates substantially greater inter-individual variability compared to desethylene ciprofloxacin (5.86%, IQR: 4.09–9.87%) [1]. Furthermore, oxociprofloxacin formation exhibits pronounced sex-dependent differences, with males showing a significantly higher metabolic ratio than females (9.14% vs 3.42%, p = 0.0043)—a differential not observed to the same magnitude for other metabolites [1]. These metabolite-specific quantitative distinctions underscore the analytical necessity for authentic oxociprofloxacin reference material rather than assuming interchangeability with structurally related analogs.

Quantitative Differentiation of Oxociprofloxacin Against Closest Analogs


Metabolite-to-Parent AUC Ratio Comparison Across Ciprofloxacin Metabolites

In critically ill patients receiving intravenous ciprofloxacin, oxociprofloxacin exhibits a median metabolite-to-parent AUC ratio of 5.91% (IQR: 3.42–13.65%), which is higher than the ratio observed for formyl ciprofloxacin at 4.08% (IQR: 3.38–6.92%) and comparable to desethylene ciprofloxacin at 5.86% (IQR: 4.09–9.87%) [1]. Notably, oxociprofloxacin demonstrates the widest interquartile range among the three metabolites (CV of approximately 173% based on IQR/median), indicating substantially greater inter-individual variability in its formation compared to the more stable metabolic conversion observed for desethylene and formyl ciprofloxacin [1].

Population Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Sex-Dependent Differential Formation of Oxociprofloxacin

A statistically significant sex-based disparity exists in the metabolic conversion of ciprofloxacin to oxociprofloxacin. Male critically ill patients exhibited a median oxociprofloxacin metabolic ratio of 9.14%, whereas female patients demonstrated a substantially lower median ratio of 3.42% (p = 0.0043) [1]. This 2.67-fold difference (167% higher in males) represents a pronounced sex-dependent effect that was not statistically significant for the other ciprofloxacin metabolites examined (desethylene ciprofloxacin and formyl ciprofloxacin) in the same patient cohort [1].

Pharmacogenetics Sex-Based Pharmacokinetics Metabolic Phenotyping

Hepatic Impairment Alters Oxociprofloxacin Formation by Approximately 50%

Hepatic dysfunction substantially impairs the metabolic conversion of ciprofloxacin to oxociprofloxacin. In patients with biopsy-proven cirrhosis, oxociprofloxacin Cmax was reduced to 0.14 µg/mL compared to 0.29 µg/mL in healthy volunteers, and mean AUC(0–t) decreased from 1.54 µg·mL⁻¹·hr⁻¹ to 0.70 µg·mL⁻¹·hr⁻¹ [1]. Both parameters showed approximately a 50% reduction (Cmax: -52%; AUC: -55%) in cirrhotic subjects. Importantly, this impairment was metabolite-specific: no significant between-group differences were observed for desethylene ciprofloxacin or sulfociprofloxacin formation in the same study cohort [1].

Hepatic Pharmacokinetics Cirrhosis Metabolite Monitoring

Oxociprofloxacin as the Principal Metabolite in Broiler Chicken Tissues

Following oral administration of ciprofloxacin (8 mg/kg on 3 successive days) to broiler chickens, oxociprofloxacin was identified—alongside desethyleneciprofloxacin—as a major tissue metabolite, with the parent compound being mainly converted to these two metabolites [1]. Quantifiable tissue concentrations of oxociprofloxacin were detected in kidney, liver, muscle, and skin+fat tissues. Mean total tissue concentrations of ciprofloxacin and its metabolites (including oxociprofloxacin) ranged from 0.011 to 0.75 µg/g and persisted for approximately 5 days post-administration [1].

Veterinary Pharmacokinetics Food Safety Residue Analysis Metabolite Disposition

Recommended Application Scenarios for Oxociprofloxacin Procurement


Clinical Pharmacokinetic Studies Requiring Metabolite-Specific Quantification

Oxociprofloxacin reference standard is essential for LC-MS/MS or HPLC-UV method development and validation in clinical pharmacokinetic studies that aim to quantify ciprofloxacin metabolite profiles. The compound's distinct metabolic ratio of 5.91% (IQR: 3.42–13.65%) relative to parent drug [1] and its statistically significant sex-dependent formation (male: 9.14% vs female: 3.42%; p = 0.0043) [1] necessitate authentic reference material for accurate calibration curves, quality control samples, and matrix effect evaluation. Analytical laboratories supporting clinical trials in critically ill or hepatically impaired populations require this metabolite standard to ensure method accuracy across diverse patient cohorts.

Hepatic Function Biomarker Development and Validation

Given that oxociprofloxacin formation is reduced by approximately 50% in cirrhotic patients (Cmax: 0.14 µg/mL vs 0.29 µg/mL in healthy subjects; AUC: 0.70 vs 1.54 µg·mL⁻¹·hr⁻¹) [1], while other ciprofloxacin metabolites remain unaffected by hepatic impairment [1], this compound serves as a candidate biomarker for assessing hepatic metabolic capacity. Researchers developing non-invasive probes for liver function testing or studying drug metabolism in hepatic disease require high-purity oxociprofloxacin as an analytical standard for assay development and validation, as well as for establishing baseline reference ranges in healthy populations.

Veterinary Drug Residue Monitoring and Food Safety Compliance

Regulatory and contract research laboratories conducting veterinary drug residue surveillance in poultry products require oxociprofloxacin reference material to meet analytical method validation requirements. As oxociprofloxacin is a principal tissue metabolite of ciprofloxacin in broiler chickens, detected in kidney, liver, muscle, and skin+fat at total residue levels of 0.011–0.75 µg/g [1], its accurate quantification is mandated for comprehensive residue depletion studies and maximum residue limit (MRL) compliance testing. Procurement of certified reference standards enables laboratories to develop and validate confirmatory LC-MS/MS methods that meet ISO/IEC 17025 accreditation requirements.

Pharmacogenetic and Sex-Based Pharmacokinetic Research

The pronounced and statistically significant sex difference in oxociprofloxacin metabolic ratio (2.67-fold higher in males, p = 0.0043) [1] makes this metabolite a compelling analytical target for studies investigating sex-based differences in drug metabolism, hormonal influences on cytochrome P450 activity, or pharmacogenetic determinants of fluoroquinolone biotransformation. Researchers in precision medicine and clinical pharmacology require authentic oxociprofloxacin reference standards to ensure accurate, reproducible quantification when comparing metabolite formation across sex-stratified cohorts or genotype-defined subpopulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxociprofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.